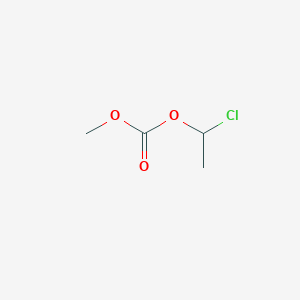










|
REACTION_CXSMILES
|
[CH3:1][O:2][CH2:3][CH2:4][O:5][C:6]1[C:7]([CH3:26])=[C:8]([C:16]([C:18]2[CH:19]=[N:20][N:21]([CH2:24][CH3:25])[C:22]=2[OH:23])=[O:17])[CH:9]=[CH:10][C:11]=1[S:12]([CH3:15])(=[O:14])=[O:13].C(=O)([O-])[O-].[K+].[K+].[C:33](=[O:40])([O:38][CH3:39])[O:34][CH:35](Cl)[CH3:36].O>CC(=O)CC.[Br-].C([N+](CCCC)(CCCC)CCCC)CCC>[C:33](=[O:40])([O:38][CH3:39])[O:34][CH:35]([O:23][C:22]1[N:21]([CH2:24][CH3:25])[N:20]=[CH:19][C:18]=1[C:16](=[O:17])[C:8]1[CH:9]=[CH:10][C:11]([S:12]([CH3:15])(=[O:14])=[O:13])=[C:6]([O:5][CH2:4][CH2:3][O:2][CH3:1])[C:7]=1[CH3:26])[CH3:36] |f:1.2.3,7.8|
|


|
Name
|
5-Hydroxy-1-ethylpyrazol-4-yl 3-(2-methoxyethoxy)-2-methyl-4-(methylsulfonyl)phenyl ketone
|
|
Quantity
|
300 mg
|
|
Type
|
reactant
|
|
Smiles
|
COCCOC=1C(=C(C=CC1S(=O)(=O)C)C(=O)C=1C=NN(C1O)CC)C
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(CC)=O
|
|
Name
|
|
|
Quantity
|
130 mg
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
15 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
|
Name
|
|
|
Quantity
|
270 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(OC(C)Cl)(OC)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
After stirring at room temperature for 10 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
by heating
|
|
Type
|
TEMPERATURE
|
|
Details
|
refluxing for 3 hours
|
|
Duration
|
3 h
|
|
Type
|
CUSTOM
|
|
Details
|
After completion of the reaction
|
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture was cooled to room temperature
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate
|
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with 1N hydrochloric acid
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
by drying over anhydrous sodium sulfate
|
|
Type
|
DISTILLATION
|
|
Details
|
The solvent was distilled off under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
The obtained residue was purified by column chromatography with n-hexane
|


Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(OC(C)OC1=C(C=NN1CC)C(C1=C(C(=C(C=C1)S(=O)(=O)C)OCCOC)C)=O)(OC)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 180 mg | |
| YIELD: CALCULATEDPERCENTYIELD | 47.4% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |